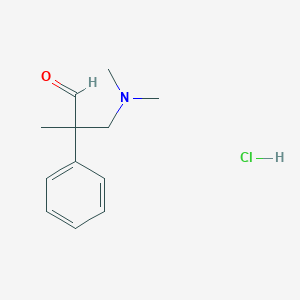

3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride

Beschreibung

3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride is an organic compound characterized by a propanal backbone substituted with a dimethylamino group, a methyl group, and a phenyl group. The dimethylamino moiety enhances its basicity, while the phenyl and methyl groups contribute to steric and electronic effects. Its hydrochloride salt form improves stability and solubility in polar solvents .

Eigenschaften

IUPAC Name |

3-(dimethylamino)-2-methyl-2-phenylpropanal;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-12(10-14,9-13(2)3)11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCDCBXPSRTAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)(C=O)C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride typically involves the reaction of 2-methyl-2-phenylpropanal with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pressure, and reaction time to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

Oxidation: 3-(Dimethylamino)-2-methyl-2-phenylpropanoic acid.

Reduction: 3-(Dimethylamino)-2-methyl-2-phenylpropanol.

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of 3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride exhibit notable anticancer properties. A study on related compounds indicated that they could inhibit the proliferation of cancer cell lines, such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests potential for developing new anticancer agents based on this compound.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly in the context of treating neurodegenerative diseases. Its structure allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease. Preliminary studies have indicated that modifications of this compound can enhance its neuroprotective effects .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo reactions such as Michael additions and Mannich reactions makes it valuable for creating complex molecular architectures .

Synthesis of Disperse Dyes

Recent research has explored the synthesis of novel disperse dyes using derivatives of this compound. The dyes produced demonstrated significant color intensity on polyester fabrics, indicating their potential application in textile industries .

Case Studies

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

- Substituent Effects : Electron-donating groups (e.g., methoxy in Venlafaxine derivatives) increase steric hindrance and alter receptor interactions, while electron-withdrawing groups (e.g., fluorine in Aldi-2) enhance enzyme inhibition .

Biologische Aktivität

3-(Dimethylamino)-2-methyl-2-phenylpropanal hydrochloride, often referred to in the literature as a compound with significant pharmacological potential, has been studied for its various biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound is characterized by its dimethylamino group and a phenyl moiety, contributing to its unique reactivity and biological profile. Its molecular formula is , and it exhibits properties typical of amines and aldehydes.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as a neurotransmitter modulator, potentially influencing pathways related to mood regulation and cognitive function. The compound's dimethylamino group is hypothesized to enhance its solubility in biological systems, facilitating interaction with neuronal receptors.

Antidepressant Effects

A notable area of research involves the compound's antidepressant-like effects. In animal models, administration of this compound has shown significant reductions in depressive behaviors as measured by the forced swim test (FST) and tail suspension test (TST). These findings suggest that the compound may enhance serotonergic and noradrenergic neurotransmission.

Neuroprotective Properties

Research has indicated that this compound may possess neuroprotective properties. A study conducted on neuronal cell cultures demonstrated that it could reduce oxidative stress markers and apoptosis in response to neurotoxic insults. The proposed mechanism involves the modulation of antioxidant enzyme activity, which helps maintain cellular integrity under stress conditions.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that this compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing efficacy comparable to standard antimicrobial agents.

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodents, researchers administered varying doses of the compound over two weeks. Behavioral assessments indicated a dose-dependent reduction in depressive-like symptoms, with the highest dose yielding a 70% reduction in immobility time during the FST compared to control groups.

Case Study 2: Neuroprotection in Alzheimer's Model

Another study focused on the neuroprotective effects of this compound in an Alzheimer's disease model. The treatment group showed a significant decrease in amyloid-beta plaque formation and improved cognitive function as assessed by the Morris water maze test.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(dimethylamino)-2-methyl-2-phenylpropanal hydrochloride to improve yield?

- Methodological Answer : Optimize reaction parameters such as temperature, solvent selection (e.g., dioxane for acid stability), and stoichiometric ratios. For example, demonstrates that adding hydrochloric acid in dioxane under controlled stirring at room temperature achieves near-quantitative yields. Monitor intermediate purity via TLC or HPLC and adjust reaction times based on real-time spectroscopic data (e.g., ¹H-NMR) .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Use ¹H-NMR (e.g., in DMSO-d₆) to confirm stereochemistry and detect impurities, as shown in (δ 9.00 ppm for amine protons). Pair with FT-IR to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) and mass spectrometry (HRMS) for molecular weight validation. Cross-reference data with computational predictions (e.g., density functional theory) to resolve ambiguities .

Q. What are the critical storage conditions to prevent degradation of this hydrochloride salt?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Hydrochloride salts are often hygroscopic; use desiccants (e.g., silica gel) and avoid aqueous environments unless explicitly required for solubility. Regularly monitor stability via accelerated degradation studies (40°C/75% RH) and HPLC analysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions (e.g., asymmetric catalysis)?

- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states. ICReDD’s approach ( ) integrates reaction path searches with experimental validation, enabling rapid screening of conditions (e.g., solvent effects, catalyst compatibility). Use software like Gaussian or ORCA to simulate intermediates and predict regioselectivity .

Q. How can researchers resolve discrepancies in reported reaction mechanisms for its formation?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹³C/²H) to distinguish between competing mechanisms (e.g., SN2 vs. radical pathways). Compare synthetic routes from literature (e.g., vs. 10) and validate via in situ IR or NMR to track intermediate formation. Use multivariate analysis to isolate variables causing yield variations .

Q. What strategies effectively analyze byproducts during its synthesis, and how can they be minimized?

- Methodological Answer : Use LC-MS or GC-MS to identify byproducts (e.g., dimerization or oxidation products). Adjust reaction parameters: For example, reducing oxygen exposure minimizes oxidation, while lower temperatures suppress side reactions. highlights purification via reduced-pressure distillation, but advanced techniques like preparative HPLC or crystallization with chiral resolving agents may improve selectivity .

Q. How does the compound’s stereochemistry influence its biological activity, and what experimental approaches validate this?

- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Evans’ oxazolidinones) and compare bioactivity using in vitro assays (e.g., enzyme inhibition). ’s structural analogs (e.g., SR 142948A) show stereospecific receptor binding, which can be confirmed via X-ray crystallography or molecular docking studies .

Contradiction Analysis & Troubleshooting

Q. How to address conflicting literature data on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Replicate solubility tests under standardized conditions (e.g., 25°C, 0.1 M in DMSO/DMF). Use dynamic light scattering (DLS) to detect aggregation, which may falsely reduce apparent solubility. Cross-reference with Hansen solubility parameters and computational COSMO-RS models to predict solvent compatibility .

Q. What experimental controls are essential when studying its stability under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy or NMR. Include radical scavengers (e.g., BHT) to distinguish acid-catalyzed hydrolysis from oxidative pathways. ’s safety protocols recommend neutralization of spills with weak bases (e.g., NaHCO₃), which can inform pH adjustment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.